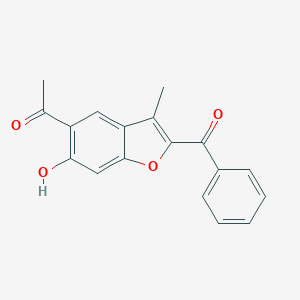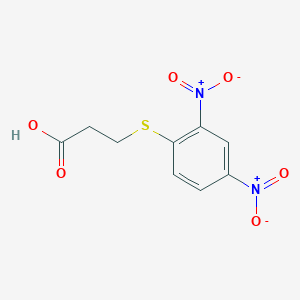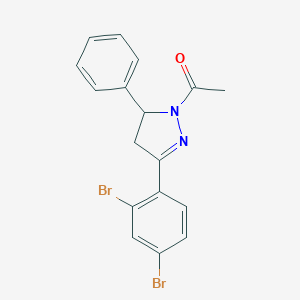![molecular formula C22H20IN3O3 B304765 N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304765.png)
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide, also known as INH, is a chemical compound that has been extensively studied for its potential use in scientific research applications. INH is a hydrazide derivative that has been synthesized using a variety of methods, and its mechanism of action has been investigated in detail. In
Mechanism of Action
The mechanism of action of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has also been shown to inhibit the activity of the enzyme peroxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to have a variety of biochemical and physiological effects. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has also been shown to induce apoptosis in cancer cells. In addition, N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been shown to have antioxidant activity.
Advantages and Limitations for Lab Experiments
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has several advantages for lab experiments, including its low toxicity and high stability. However, N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has some limitations, including its limited solubility in water and its potential to form aggregates.
Future Directions
There are several future directions for the study of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide. One direction is the investigation of the potential use of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide as a therapeutic agent for the treatment of tuberculosis, cancer, and other diseases. Another direction is the development of new synthesis methods for N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide that are more efficient and cost-effective. Additionally, the use of N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide as a fluorescent probe for the detection of metal ions could be further explored.
Synthesis Methods
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide can be synthesized using a variety of methods, including the reaction of isonicotinic acid hydrazide with 3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde in the presence of a catalyst. Another method involves the reaction of 3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde with isonicotinic acid hydrazide in the presence of a reducing agent. The synthesized N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide can be purified using various chromatographic techniques.
Scientific Research Applications
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been studied for its potential use in scientific research applications, particularly in the field of medicinal chemistry. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has been investigated for its anti-tuberculosis activity, anti-inflammatory activity, and anti-cancer activity. N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Product Name |
N'-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}isonicotinohydrazide |
|---|---|
Molecular Formula |
C22H20IN3O3 |
Molecular Weight |
501.3 g/mol |
IUPAC Name |
N-[(E)-[3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20IN3O3/c1-15-5-3-4-6-18(15)14-29-21-19(23)11-16(12-20(21)28-2)13-25-26-22(27)17-7-9-24-10-8-17/h3-13H,14H2,1-2H3,(H,26,27)/b25-13+ |
InChI Key |
URMRHPYBENTEMV-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)/C=N/NC(=O)C3=CC=NC=C3)OC |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=NNC(=O)C3=CC=NC=C3)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2I)C=NNC(=O)C3=CC=NC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)


![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)




![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)
![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)


